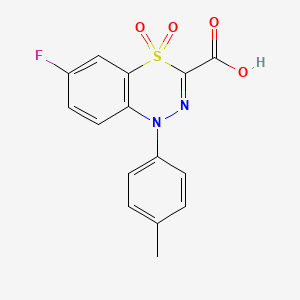
N-(2-chlorophenyl)-2-phenoxyacetamide
説明
“N-(2-chlorophenyl)-2-phenoxyacetamide” is a compound that contains a phenyl ring, a chlorophenyl group, and an acetamide group. The presence of these functional groups could potentially give this compound various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-chloroaniline with phenoxyacetic acid in the presence of a dehydrating agent to form the corresponding amide .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring connected to an acetamide group via an oxygen atom, and a 2-chlorophenyl group attached to the nitrogen of the acetamide group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the acetamide group and the phenyl rings. For example, it could undergo nucleophilic substitution reactions at the chlorophenyl group or hydrolysis of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the polar amide group could impart some degree of solubility in polar solvents .作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities of the targets . The interaction could involve binding to the active sites of the targets, thereby modulating their function.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that N-(2-chlorophenyl)-2-phenoxyacetamide might also affect similar biochemical pathways.
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound might also have similar effects . For instance, certain indole derivatives have demonstrated antiviral activity, with one compound showing inhibitory activity against influenza A .
実験室実験の利点と制限
Phenoxybenzamine has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long half-life, which makes it suitable for long-term experiments. However, Phenoxybenzamine has several limitations as well. It is known to cause irreversible alpha-blockade, which can lead to hypotension and other adverse effects. Additionally, Phenoxybenzamine has a narrow therapeutic index, which means that it can cause toxicity at higher doses.
将来の方向性
Phenoxybenzamine has several potential future directions. It has been investigated for its potential use in the treatment of prostate cancer and other types of cancer. Phenoxybenzamine has also been studied for its potential use in the treatment of hypertension and other medical conditions. Additionally, Phenoxybenzamine has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Phenoxybenzamine is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions. It works by blocking the alpha-adrenergic receptors present in the smooth muscles of the blood vessels and the tumor cells of pheochromocytoma. Phenoxybenzamine has several advantages for lab experiments, but it also has several limitations. It has several potential future directions, including its potential use in the treatment of cancer and neurodegenerative diseases.
科学的研究の応用
Phenoxybenzamine has been extensively studied for its therapeutic potential in various medical conditions such as hypertension, pheochromocytoma, Raynaud's disease, and urinary retention. It has also been investigated for its potential use in the treatment of prostate cancer and other types of cancer. Phenoxybenzamine has been found to be effective in reducing blood pressure by blocking the alpha-adrenergic receptors present in the blood vessels. It has also been shown to reduce the symptoms of pheochromocytoma, a rare tumor that secretes excessive amounts of catecholamines, by blocking the alpha-adrenergic receptors in the tumor cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHXOTYTNYYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309354 | |
| Record name | N-(2-chlorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18861-21-7 | |
| Record name | NSC211830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chlorophenyl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



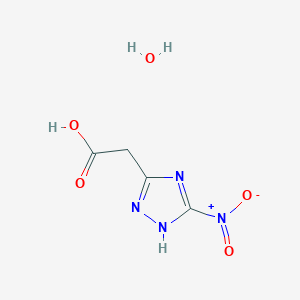
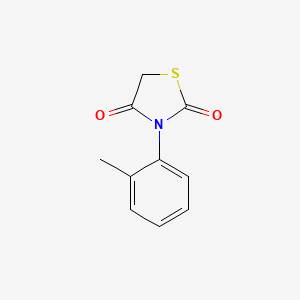

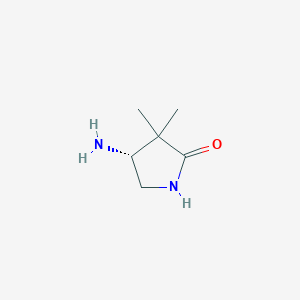

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)
![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)

![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
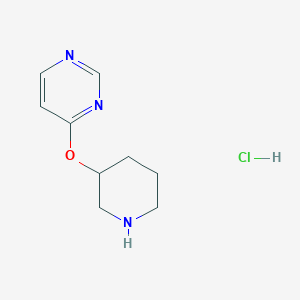
![4-[3-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3060107.png)


